(3-(benzyloxy)phenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone
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Overview
Description
(3-(benzyloxy)phenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone is a complex organic compound that belongs to the class of pyrido[4,3-d]pyrimidines.
Scientific Research Applications
(3-(benzyloxy)phenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone has several scientific research applications, including:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(benzyloxy)phenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone typically involves multi-step reactions starting from readily available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction requires a palladium catalyst, a boron reagent, and appropriate reaction conditions such as a base and a solvent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(3-(benzyloxy)phenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the compound.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and appropriate reaction times to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the compound .
Mechanism of Action
The mechanism of action of (3-(benzyloxy)phenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine: A related compound used as a starting material for the synthesis of various derivatives.
tert-Butyl 2-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate: Another similar compound with potential biological activities.
Uniqueness
(3-(benzyloxy)phenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone is unique due to its specific structural features and the presence of both benzyloxy and pyrido[4,3-d]pyrimidine moieties. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(3-phenylmethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c25-21(24-10-9-20-18(13-24)12-22-15-23-20)17-7-4-8-19(11-17)26-14-16-5-2-1-3-6-16/h1-8,11-12,15H,9-10,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKHXGUGSHIJSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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